molecular formula C16H13FN2OS B3111510 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 182919-62-6

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

Cat. No.: B3111510
CAS No.: 182919-62-6
M. Wt: 300.4 g/mol
InChI Key: TVJOWYKTIBBRBP-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a fused heterocyclic molecule featuring a tetrahydroimidazo[2,1-b][1,3]benzothiazole core substituted with a 4-fluorophenyl group at position 2 and a carbaldehyde moiety at position 3. This structure is associated with diverse biological activities, including antitumor, anticancer, and enzyme inhibitory properties, as highlighted in studies on related imidazo[2,1-b][1,3]benzothiazole derivatives . The fluorine atom enhances metabolic stability and binding interactions, while the aldehyde group offers reactivity for forming Schiff bases or further chemical modifications .

Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJOWYKTIBBRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132684
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182919-62-6
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182919-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a complex organic compound notable for its unique structural features and potential biological activities. The presence of a fluorine atom in the phenyl group enhances its electronic properties, which may influence its interactions with biological targets.

  • Molecular Formula : C16_{16}H13_{13}FN2_2OS
  • Molecular Weight : Approximately 300.4 g/mol
  • Structure : The compound comprises a tetrahydroimidazo[2,1-b][1,3]benzothiazole core with a 4-fluorophenyl substituent.

Biological Activity Overview

Research indicates that derivatives of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole demonstrate significant biological activities across various domains:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens.
  • GABA-A Receptor Modulation : The compound's structural analogs have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, which may have implications for treating neurological disorders.

Antitumor Activity

A study demonstrated that related imidazo[2,1-b][1,3]benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines. For instance:

CompoundIC50_{50} (μM)Cancer Cell Line
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole10.5HeLa
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole12.0MCF-7

These results suggest that the fluorinated derivative may possess enhanced potency compared to its chloro counterpart due to improved electronic interactions with cellular targets .

GABA-A Receptor Modulation

Research into the modulation of GABA-A receptors revealed that compounds structurally similar to 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole can act as PAMs. A recent study assessed the metabolic stability of these compounds:

CompoundMetabolic Stability (%) after 120 minComparison Drug
2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole90%Alpidem (38.6%)

The high metabolic stability of the fluorinated compound suggests it could be a viable candidate for further development in treating neurological disorders .

Mechanistic Insights

The mechanism of action for antitumor and antimicrobial activities is believed to involve the inhibition of key enzymes or pathways within target cells. For example:

  • Enzyme Inhibition : Compounds may inhibit topoisomerases or kinases involved in cell proliferation.
  • Membrane Interaction : Antimicrobial properties may arise from disruption of bacterial cell membranes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with analogous derivatives, emphasizing structural differences and molecular characteristics:

Compound Name Substituent(s) Core Structure Aldehyde Position Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 4-Fluorophenyl (position 2) 5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole 3 C₁₈H₁₄FN₂OS 349.38 Antitumor, anticancer
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (position 3) 5,6-Dihydroimidazo[2,1-b][1,3]thiazole N/A C₁₁H₁₀FN₂S 236.27 Antioxidant (89% DPPH inhibition)
Pifithrin-β 4-Methylphenyl (position 2) 5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole N/A C₁₆H₁₆N₂S 268.38 Mcl-1 inhibitor
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Phenylphenyl (position 6) 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 5 C₁₈H₁₄N₂OS 306.38 Not reported
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Fluorophenyl (position 6) Imidazo[2,1-b][1,3]thiazole 5 C₁₂H₈FN₂OS 263.27 Acetylcholinesterase inhibition

Key Observations

Core Saturation :

  • The target compound and Pifithrin-β share a fully saturated tetrahydroimidazo[2,1-b][1,3]benzothiazole core, which improves conformational rigidity and binding to hydrophobic pockets in enzymes or receptors . In contrast, dihydro or unsaturated analogs (e.g., 5,6-dihydro derivatives) exhibit reduced molecular weight and altered pharmacokinetic profiles .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound and other analogs enhances electron-withdrawing effects and metabolic stability compared to methyl (Pifithrin-β) or chlorophenyl substituents .
  • Aldehyde Position : The carbaldehyde at position 3 in the target compound distinguishes it from analogs like 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, where the aldehyde is at position 4. This positional difference may influence reactivity and interaction with biological targets .

Biological Activity: The target compound and Pifithrin-β (lacking an aldehyde) both exhibit antitumor activity, suggesting the tetrahydroimidazo core is critical for this effect. However, the aldehyde in the target compound may enable additional mechanisms, such as covalent binding to nucleophilic residues . Antioxidant activity (89–97% DPPH inhibition) is prominent in 5,6-dihydro derivatives with phenol or fluorophenyl groups, indicating that partial saturation enhances radical scavenging .

Anticancer Potential

The tetrahydroimidazo[2,1-b][1,3]benzothiazole scaffold is a validated pharmacophore in oncology. For example, Pifithrin-β inhibits Mcl-1, a protein critical for cancer cell survival, with an IC₅₀ of ~5 µM . The target compound’s aldehyde group may facilitate interactions with cysteine residues in apoptotic regulators, offering a dual mechanism of action .

Enzyme Inhibition

Derivatives like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide demonstrate acetylcholinesterase inhibitory activity (IC₅₀ = 1.2 µM), highlighting the role of fluorophenyl and hydrazide moieties in enzyme binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(4-fluorophenyl)ethanone under reflux in ethanol. Microwave-assisted synthesis (130°C, 45 min) significantly improves reaction efficiency and purity compared to traditional heating . Optimization includes stoichiometric control (1:1.1 molar ratio of amine to bromoketone), solvent selection (ethanol or acetonitrile), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography confirms molecular geometry, bond lengths (e.g., C–S: 1.74–1.78 Å), and dihedral angles between aromatic systems .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aldehyde proton at δ ~9.8 ppm) and carbon hybridization .
  • FT-IR validates functional groups (C=O stretch at ~1680 cm⁻¹) .
  • Elemental analysis ensures stoichiometric purity (e.g., C: 65.2%, H: 5.1%, N: 10.1%) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be applied to predict biological targets and optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., FLT3 kinase, HIV-1 protease) based on its imidazo-benzothiazole scaffold .
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability.
  • Optimize substituents (e.g., fluorophenyl group) using QSAR models to enhance binding affinity and selectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies involving benzothiazole derivatives?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for antitumor studies) and control compounds .
  • Dose-response analysis : Compare IC₅₀ values under consistent pH/temperature conditions to isolate structure-activity trends .
  • Meta-analysis : Pool data from multiple studies (e.g., antitumor vs. antiallergic activities) to identify confounding variables (e.g., solubility, metabolic stability) .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for imidazo[2,1-b][1,3]benzothiazole derivatives in anticancer research?

  • Methodological Answer :

  • Substituent variation : Compare analogues with electron-withdrawing (e.g., -F) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring to assess cytotoxicity .
  • Enzyme inhibition assays : Measure activity against kinases (e.g., FLT3) using fluorescence polarization .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays in treated cell lines .

Q. How can stability and degradation kinetics of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .
  • HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the aldehyde group) using C18 columns and electrospray ionization .
  • Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
Reactant of Route 2
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

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